1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(4-methoxyphenyl)urea
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Overview
Description
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(4-methoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by its unique structure, which includes a pyrrolidine ring, an ethyl-substituted phenyl group, and a methoxy-substituted phenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(4-methoxyphenyl)urea typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reduction of pyrrole derivatives using suitable reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution Reactions: The ethyl and methoxy groups are introduced onto the phenyl rings through electrophilic aromatic substitution reactions. Common reagents for these reactions include ethyl bromide and methoxybenzene.
Urea Formation: The final step involves the reaction of the substituted phenyl groups with isocyanates or carbamoyl chlorides to form the urea derivative. This reaction is typically carried out under mild conditions using a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the urea group to amines.
Substitution: The phenyl rings can undergo further substitution reactions with electrophiles or nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the original compound.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: New derivatives with substituted phenyl rings.
Scientific Research Applications
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(4-methoxyphenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: The compound may interact with enzymes or receptors, modulating their activity and leading to biological effects.
Inhibition or Activation of Pathways: The compound may inhibit or activate specific biochemical pathways, resulting in therapeutic or biological outcomes.
Comparison with Similar Compounds
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(4-methoxyphenyl)urea can be compared with other similar compounds, such as:
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenyl-3-(4-methoxyphenyl)urea: Lacks the ethyl group on the phenyl ring, which may affect its biological activity and chemical properties.
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-phenylurea: Lacks the methoxy group on the phenyl ring, which may influence its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(4-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-3-15-6-10-17(11-7-15)23(19-5-4-14-21-19)20(24)22-16-8-12-18(25-2)13-9-16/h6-13H,3-5,14H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OETWGJIOHDYMFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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